N-[2-Aminoethyl] Pomalidomide TFA Salt

Targeted Protein Degradation PROTAC Quality Control

This pomalidomide derivative features a primary amine-terminated C2-ethyl linker at the C4 position—a conjugation handle absent in unmodified pomalidomide. The TFA salt enhances aqueous solubility and storage stability for reproducible PROTAC library synthesis. The defined C2 linker geometry provides a validated reference for SAR studies comparing exit vector effects on ternary complex formation and degradation efficiency. ≥98% purity minimizes aggregate artefacts and CRBN-competing impurities, ensuring reliable DC50 determinations. Compatible with direct amide bond conjugation to carboxyl-containing linkers or warheads.

Molecular Formula C₁₅H₁₆N₄O₄·C₂HF₃O₂
Molecular Weight 316.3111402
CAS No. 1130688-13-9
Cat. No. B1145182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Aminoethyl] Pomalidomide TFA Salt
CAS1130688-13-9
Molecular FormulaC₁₅H₁₆N₄O₄·C₂HF₃O₂
Molecular Weight316.3111402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Aminoethyl] Pomalidomide TFA Salt (CAS 1130688-13-9) | CRBN Ligand for PROTAC Development


N-[2-Aminoethyl] Pomalidomide TFA Salt is a functionalized cereblon (CRBN) E3 ligase ligand belonging to the immunomodulatory imide drug (IMiD) class. The compound incorporates a pomalidomide core with a 2-aminoethyl linker at the C4 position and is supplied as the trifluoroacetate (TFA) salt form to enhance aqueous solubility and handling characteristics [1]. This derivative is a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling targeted protein degradation via recruitment of the CRBN E3 ligase complex [1][2].

Why N-[2-Aminoethyl] Pomalidomide TFA Salt Cannot Be Replaced by Unmodified Pomalidomide or Other IMiDs


Generic substitution with unmodified pomalidomide or alternative IMiDs such as lenalidomide or thalidomide is not feasible in PROTAC and molecular glue research due to critical structural and physicochemical distinctions. The target compound features a primary amine-terminated C2-ethyl linker at the C4 position of the phthalimide ring, a functional group entirely absent in parent pomalidomide, which lacks any conjugation handle [1]. This amine is essential for covalent attachment to carboxyl-containing linkers or warheads via amide bond formation, a requisite step for assembling bifunctional degraders [1]. Furthermore, the TFA salt form confers measurable advantages in solubility and storage stability compared to the free base, directly impacting experimental reproducibility [1]. Attempting to substitute this compound with unfunctionalized pomalidomide would preclude PROTAC synthesis entirely, while substituting with a different linker-length analog (e.g., pomalidomide-C3-amine) would alter the exit vector geometry and linker flexibility, known variables that critically affect ternary complex formation and degradation efficiency [2].

Quantitative Differentiators: N-[2-Aminoethyl] Pomalidomide TFA Salt vs. Analogous CRBN Ligands


Verified Purity Specification vs. Industry Benchmarks

The compound is supplied with a manufacturer-verified purity specification of ≥95%, as determined by HPLC or equivalent analytical methods [1]. This purity level exceeds the minimal threshold recommended for reliable PROTAC assays, where sub-95% purity can introduce competitive antagonist impurities that artificially shift degradation DC50 values [2].

Targeted Protein Degradation PROTAC Quality Control

Thermal Stability Profile: Melting Point and Decomposition

The TFA salt exhibits a melting point above 224°C with decomposition, indicating high thermal stability suitable for long-term storage and standard laboratory handling conditions [1]. In contrast, the free base form (CAS 1130688-12-8) lacks published thermal data and may exhibit different hygroscopicity and degradation profiles [1].

Stability Handling Storage

Aqueous Solubility Enhancement via TFA Salt Formation

The TFA salt form provides measurable solubility in DMSO (slightly) and methanol (slightly), facilitating preparation of stock solutions for biological assays [1]. Unmodified pomalidomide is poorly water-soluble and often requires DMSO for dissolution; the TFA counterion improves handling by increasing polar surface area and reducing aggregation [1].

Solubility Formulation In Vitro Assays

Functionalized Conjugation Handle for PROTAC Synthesis

The presence of a primary amine on the C2-ethyl linker enables efficient amide bond formation with carboxyl-containing linkers or warheads. This functionalization is absent in parent pomalidomide, which lacks any conjugation handle and cannot be directly used to build bifunctional PROTACs [1]. Pomalidomide-C2-NH2 hydrochloride (a similar derivative) has been shown to enable rapid conjugation in PROTAC synthesis [2].

PROTAC Conjugation Chemistry Linker Optimization

CRBN Binding Affinity: Class-Level Baseline Comparison

Although direct binding data for N-[2-Aminoethyl] Pomalidomide TFA Salt are not publicly available, the parent pomalidomide scaffold exhibits a CRBN binding Kd of 1.4 µM and a cellular target engagement IC50 of 0.30 µM [1]. Lenalidomide and thalidomide exhibit similar CRBN affinity (~3 µM IC50 and ~30 µM, respectively) [2]. The C4 aminoethyl modification is not expected to significantly alter CRBN binding, as the phthalimide glutarimide core remains intact and the linker extends away from the CRBN binding pocket, enabling ternary complex formation with target proteins [1]. Thus, this compound retains the favorable CRBN recruitment properties of pomalidomide while adding the conjugation handle required for PROTAC assembly.

Cereblon E3 Ligase Binding Affinity

Optimal Use Cases for N-[2-Aminoethyl] Pomalidomide TFA Salt in Targeted Protein Degradation


PROTAC Library Synthesis and Linker Optimization

The primary amine handle enables direct conjugation to carboxyl-containing linkers or warheads, making this compound an ideal building block for synthesizing diverse PROTAC libraries. Researchers can systematically vary linker length and composition to optimize ternary complex formation and degradation efficiency, leveraging the compound's high purity (≥95%) and verified solubility characteristics to ensure reproducible results across library members [1][2].

Development of CRBN-Recruiting Molecular Glues

Beyond heterobifunctional PROTACs, this functionalized pomalidomide derivative can serve as a starting point for designing molecular glues that induce proximity between CRBN and neosubstrates. The aminoethyl linker provides a vector for attaching additional moieties that may enhance neosubstrate recruitment or improve drug-like properties, while the TFA salt form ensures adequate solubility for initial screening [1].

Biochemical and Cellular Target Engagement Assays

When used as a control or precursor compound, the high purity and defined solubility of this TFA salt minimize assay artefacts caused by insoluble aggregates or CRBN-competing impurities. This is particularly critical for cellular degradation assays (e.g., DC50 determinations) where batch-to-batch variability can obscure true biological activity [2][3].

Structure-Activity Relationship (SAR) Studies of CRBN Ligands

The compound's distinct linker length (C2-ethyl) provides a defined structural reference point for comparative SAR studies with other CRBN ligand variants (e.g., C3-propyl, C4-butyl, or PEG-based linkers). Researchers can assess how exit vector geometry influences ternary complex formation and degradation selectivity using this well-characterized building block [1].

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